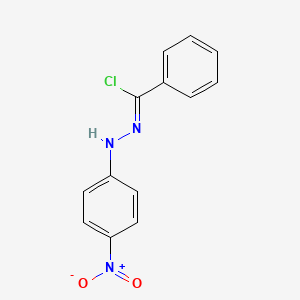

Benzoyl chloride 4-nitrophenylhydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzoyl chloride 4-nitrophenylhydrazone is an organic compound that belongs to the class of hydrazones. It is derived from benzoyl chloride and 4-nitrophenylhydrazine. This compound is known for its unique structural properties, which include a conjugated system and the presence of electron-withdrawing nitro groups. These features make it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzoyl chloride 4-nitrophenylhydrazone can be synthesized by reacting benzoyl chloride with 4-nitrophenylhydrazine. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent to promote the reaction between benzoyl chloride and 4-nitrophenylhydrazine. The product is then purified through recrystallization from solvents like acetone, dioxane, or ethanol .

Analyse Chemischer Reaktionen

Types of Reactions: Benzoyl chloride 4-nitrophenylhydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrobenzoyl derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminobenzoyl derivatives.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the hydrazone moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Nitrobenzoyl derivatives.

Reduction: Aminobenzoyl derivatives.

Substitution: Various substituted hydrazones depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Benzoyl chloride 4-nitrophenylhydrazone has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other hydrazone derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of benzoyl chloride 4-nitrophenylhydrazone involves its ability to form stable hydrazone linkages with various substrates. The presence of the nitro group enhances its reactivity by making the hydrazone moiety more electrophilic. This allows the compound to participate in a variety of chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Phenylhydrazone of benzoyl chloride: Similar in structure but lacks the nitro group, resulting in different reactivity and properties.

4-Nitrophenylhydrazone of acetyl chloride: Similar nitro group but different acyl chloride, leading to variations in chemical behavior.

Uniqueness: Benzoyl chloride 4-nitrophenylhydrazone is unique due to the presence of both the benzoyl and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it more reactive in certain chemical reactions compared to its analogs .

Biologische Aktivität

Benzoyl chloride 4-nitrophenylhydrazone (BC4NPH) is an organic compound synthesized from benzoyl chloride and 4-nitrophenylhydrazine. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of BC4NPH, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

BC4NPH features a hydrazone linkage that provides unique reactivity due to the presence of the electron-withdrawing nitro group. This structural characteristic enhances its electrophilicity, making it a candidate for various chemical reactions and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that BC4NPH exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of BC4NPH

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anticancer Properties

BC4NPH has been studied for its anticancer potential, particularly against various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Anticancer Activity

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with BC4NPH resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM. The compound was shown to activate caspases-3 and -9, indicating its role in apoptosis induction.

The biological activity of BC4NPH can be attributed to several mechanisms:

- Formation of Reactive Oxygen Species (ROS): BC4NPH may induce oxidative stress in cells, leading to increased ROS production which contributes to cytotoxicity.

- Interaction with Cellular Proteins: The hydrazone moiety can form stable linkages with cellular proteins, potentially altering their function and leading to cellular dysfunction.

- Inhibition of Enzymatic Activity: Preliminary studies suggest that BC4NPH may inhibit specific enzymes involved in cell proliferation and survival.

Safety and Toxicity

While BC4NPH shows promise as a therapeutic agent, its safety profile must be considered. Toxicological studies indicate that high concentrations can lead to adverse effects such as respiratory distress and muscle spasms in animal models.

Table 2: Toxicity Profile of BC4NPH

Eigenschaften

CAS-Nummer |

25939-13-3 |

|---|---|

Molekularformel |

C13H10ClN3O2 |

Molekulargewicht |

275.69 g/mol |

IUPAC-Name |

(E)-N-(4-nitrophenyl)benzenecarbohydrazonoyl chloride |

InChI |

InChI=1S/C13H10ClN3O2/c14-13(10-4-2-1-3-5-10)16-15-11-6-8-12(9-7-11)17(18)19/h1-9,15H/b16-13+ |

InChI-Schlüssel |

JFDRODAOMXUGGM-DTQAZKPQSA-N |

SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl |

Isomerische SMILES |

C1=CC=C(C=C1)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.